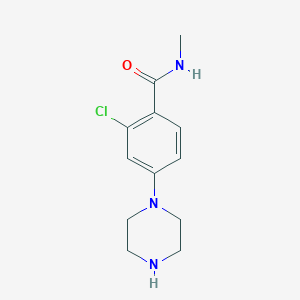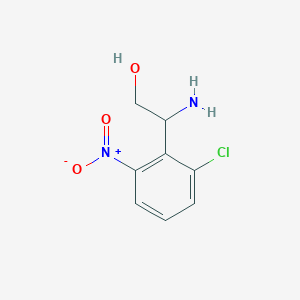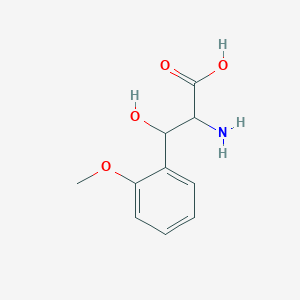
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7BrFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination and fluorination of phenylacetic acid derivatives, followed by the introduction of the amino group. The reaction conditions typically involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of reagents and conditions is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The amino group allows for hydrogen bonding interactions, which can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-Amino-2-(5-bromo-2-fluorophenyl)acetic acid
- 2-Amino-2-(3-fluorophenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-3-fluorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms in specific positions can result in distinct properties compared to other similar compounds, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7H,11H2,(H,12,13) |
InChI Key |
RCFZTTLIDGDYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


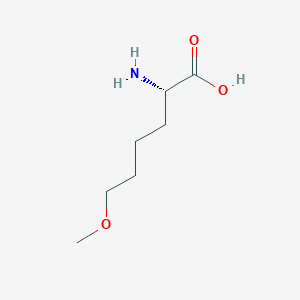

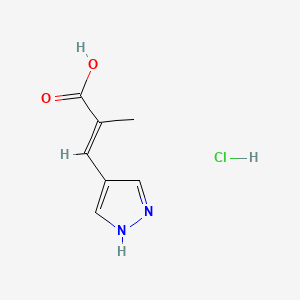


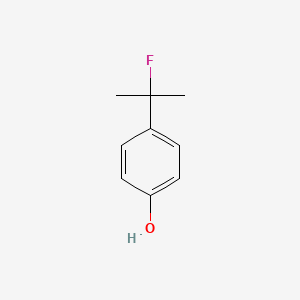
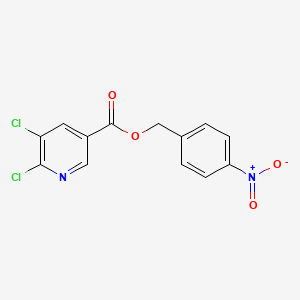
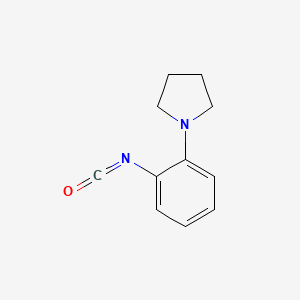
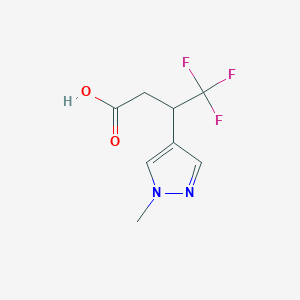
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
